2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and piperazinyl intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include tert-butylamine, pyridazine, and piperazine derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares structural similarities with 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, particularly in the piperazinyl and pyridazinyl groups.
tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound also features a piperazinyl group and is used in similar research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C18H27N7 |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C18H27N7/c1-18(2,3)14-6-7-16(22-21-14)24-10-12-25(13-11-24)17-19-9-8-15(20-17)23(4)5/h6-9H,10-13H2,1-5H3 |
InChI Key |
JCSQFNGBDFJGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Origin of Product |
United States |
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